An In-depth Technical Guide to 2-amino-5,7-difluorobenzoxazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-amino-5,7-difluorobenzoxazole: Synthesis, Properties, and Applications
Introduction: The Strategic Role of Fluorinated Benzoxazoles in Modern Chemistry
The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities and applications in materials science. As a core component in numerous pharmaceuticals and functional materials, its derivatives are subjects of intense research. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to protein targets, and modulated electronic characteristics. This guide provides a comprehensive technical overview of a specific, strategically fluorinated derivative: 2-amino-5,7-difluorobenzoxazole .
While a specific CAS number for 2-amino-5,7-difluorobenzoxazole is not prominently listed in major chemical databases, indicating its status as a novel or specialized research compound, its synthesis is readily achievable from commercially available starting materials. This document will detail a robust synthetic protocol, predict its physicochemical and spectroscopic properties based on established principles, and explore its potential applications in drug discovery and materials science, grounded in the known utility of the 2-aminobenzoxazole core and the strategic advantages of fluorine substitution.
Part 1: Synthesis of 2-amino-5,7-difluorobenzoxazole
The most direct and established method for the synthesis of 2-aminobenzoxazoles is the cyclization of the corresponding ortho-aminophenol. For the target molecule, the key precursor is 2-amino-4,6-difluorophenol , which is commercially available from several chemical suppliers[1][2][3][4]. The synthesis involves a one-pot reaction where the ortho-aminophenol is treated with a cyanating agent, which facilitates the formation of the oxazole ring.
The classical method utilizes cyanogen bromide (BrCN), a highly effective but also highly toxic reagent. Safer alternatives have been developed, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be activated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O)[1]. This modern approach offers a balance of efficiency and improved safety.
Proposed Synthetic Pathway
The reaction proceeds via an initial nucleophilic attack of the amino group of 2-amino-4,6-difluorophenol on the activated cyanating agent, followed by an intramolecular cyclization involving the hydroxyl group to form the benzoxazole ring.
Caption: Proposed synthetic route to 2-amino-5,7-difluorobenzoxazole.
Detailed Experimental Protocol (BrCN Method)
This protocol is based on established procedures for the synthesis of 2-aminobenzoxazoles and should be performed by trained personnel in a well-ventilated fume hood due to the high toxicity of cyanogen bromide.
-
Reaction Setup: To a solution of 2-amino-4,6-difluorophenol (1.0 eq.) in methanol (0.2 M), add sodium acetate (1.1 eq.) and stir until dissolved.
-
Addition of Cyanating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of cyanogen bromide (1.05 eq.) in methanol dropwise over 30 minutes. Caution: Cyanogen bromide is highly toxic and volatile.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure 2-amino-5,7-difluorobenzoxazole.
Part 2: Physicochemical and Spectroscopic Characterization
While experimental data for the title compound is not available, its properties can be reliably predicted based on the benzoxazole core and the influence of the fluorine and amino substituents.
Predicted Physicochemical Properties
| Property | Predicted Value/Description | Rationale |
| Molecular Formula | C₇H₄F₂N₂O | Based on chemical structure. |
| Molecular Weight | 170.12 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small heterocyclic compounds. |
| Melting Point | Elevated compared to non-fluorinated analog | Fluorine can increase intermolecular interactions. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | Presence of polar functional groups. |
| pKa | The amino group will be basic, but its basicity will be reduced by the electron-withdrawing effects of the fluorine atoms and the aromatic system. | Fluorine's strong electronegativity decreases the pKa of nearby basic groups. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following are the expected key features in ¹H NMR, ¹³C NMR, and FT-IR spectra.
-
¹H NMR Spectroscopy:
-
The aromatic region will be simplified due to the substitution pattern. One proton will remain on the benzene ring, likely appearing as a doublet of doublets due to coupling with the two fluorine atoms.
-
The amino (-NH₂) protons will appear as a broad singlet, typically in the range of δ 5.0-6.0 ppm, which is exchangeable with D₂O.
-
The aromatic proton (at the C6 position) is expected to be in the δ 6.8-7.5 ppm range, with splitting patterns determined by ³JH-F and ⁴JH-F coupling constants.
-
-
¹³C NMR Spectroscopy:
-
The spectrum will show 7 distinct carbon signals.
-
The carbon atoms directly bonded to fluorine (C5 and C7) will appear as doublets with large ¹JC-F coupling constants (typically >240 Hz).
-
The C2 carbon of the oxazole ring, bonded to the amino group, is expected to resonate at a downfield chemical shift (δ ~160-165 ppm).
-
Other aromatic carbons will show smaller C-F couplings (²JC-F, ³JC-F).
-
-
FT-IR Spectroscopy:
-
N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C=N stretching: A strong absorption band around 1650-1690 cm⁻¹.
-
C-F stretching: Strong, characteristic bands in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Part 3: Applications and Scientific Rationale
The unique combination of the 2-aminobenzoxazole scaffold and difluoro substitution pattern endows 2-amino-5,7-difluorobenzoxazole with significant potential in several areas of research and development.
Drug Discovery and Medicinal Chemistry
The 2-aminobenzoxazole core is a well-established pharmacophore found in compounds with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties[5][6]. Fluorine substitution is a cornerstone of modern medicinal chemistry, used to enhance drug-like properties[3][4][7][8].
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. The fluorine atoms at the 5 and 7 positions can block potential sites of metabolism on the benzene ring, thereby increasing the compound's half-life in vivo.
-
Binding Affinity and Selectivity: Fluorine can participate in favorable intermolecular interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions. The strategic placement of fluorine can enhance the binding affinity and selectivity of a molecule for its biological target.
-
Membrane Permeability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
Sources
- 1. avantorsciences.com [avantorsciences.com]
- 2. 2-Amino-4,6-difluorophenol 97% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]
- 3. avantorsciences.com [avantorsciences.com]
- 4. CAS 133788-83-7 | 2-amino-4,6-difluoro-phenol - Synblock [synblock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]

